Isoformononetin is a natural product found in Glycine max, Pueraria montana var. lobata, and other organisms with data available.
Isoformononetin
CAS No.: 486-63-5
Cat. No.: VC21347424
Molecular Formula: C16H12O4
Molecular Weight: 268.26 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 486-63-5 |
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Molecular Formula | C16H12O4 |
Molecular Weight | 268.26 g/mol |
IUPAC Name | 3-(4-hydroxyphenyl)-7-methoxychromen-4-one |
Standard InChI | InChI=1S/C16H12O4/c1-19-12-6-7-13-15(8-12)20-9-14(16(13)18)10-2-4-11(17)5-3-10/h2-9,17H,1H3 |
Standard InChI Key | LNIQZRIHAMVRJA-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)O |
Melting Point | 218 - 220 °C |
Chemical Structure and Properties
Isoformononetin (3-(4-hydroxyphenyl)-7-methoxy-4H-chromen-4-one) is an isoflavone classified as a 7-O-methylisoflavone with a methoxy group attached to the C7 atom of the isoflavone backbone . This compound has a molecular formula of C₁₆H₁₂O₄ and a molecular weight of approximately 268.26 g/mol . Structurally, isoformononetin is characterized by a hydroxyl group at position 4' and a methoxy group at position 7, which distinguishes it from other isoflavones .
Physical and Chemical Characteristics
Table 1: Physical and Chemical Properties of Isoformononetin
Isoformononetin possesses a relatively high lipophilicity as indicated by its LogP value, suggesting it may have good membrane permeability . The compound contains both polar and non-polar regions, with the hydroxyl group at position 4' potentially serving as a hydrogen bond donor in biological systems .
Chemical Identifiers and Synonyms
Isoformononetin is known by several synonyms in scientific literature:
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4'-Hydroxy-7-methoxyisoflavone
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7-O-methyldaidzein
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Isoformonentin
Natural Occurrence and Sources
Isoformononetin belongs to a class of compounds found in various leguminous plants. Although less abundant than some other isoflavones, isoformononetin has been detected in several plant sources.
Plant Sources
Isoformononetin has been reported in several plant species:
Biological Activities and Mechanisms
Recent research has uncovered several significant biological activities of isoformononetin, particularly its neuroprotective, antioxidant, and immunomodulatory effects.
Neuroprotective Effects
One of the most promising aspects of isoformononetin is its neuroprotective potential. A significant study demonstrated that isoformononetin exerts protective effects against streptozotocin (STZ)-induced neuroinflammation in rat brain regions .
Protection Against Neuroinflammation
The study found that isoformononetin administration (20 mg/kg p.o.) for 14 days significantly balanced the modulation in oxidant/antioxidant status after exposure to streptozotocin in rats . This neuroprotective effect was observed through several mechanisms:
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Modulation of apoptotic pathways by regulating the expression of apoptotic gene (Bax) and anti-apoptotic gene (BcL-2)
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Reduction of inflammatory markers in cortex and hippocampus brain regions
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Curtailment of augmented protein expression of NLRP3, NLRP2, ASC, NFκBP65, IL-1β, and caspase-1
The researchers concluded that isoformononetin significantly prevents neuroinflammation by decreasing the generation of reactive oxygen species (ROS), which reduces the activation of the NLRP3/ASC/IL-1 axis, thereby exerting neuroprotection .
Immunoprotective Effects
Isoformononetin has demonstrated significant immunoprotective effects, particularly in bone health. Research has shown that isoformononetin inhibits the differentiation of Th17 and B-cells lymphopoiesis to promote osteogenesis in estrogen-deficient bone loss conditions .
Antioxidant Activity
As a highly potent antioxidant molecule, isoformononetin helps balance oxidant/antioxidant status in biological systems . This property is particularly important in its neuroprotective effects, as oxidative stress plays a significant role in neuroinflammation and neurodegenerative diseases.
Comparison with Related Compounds
Isoformononetin vs. Formononetin
Isoformononetin and formononetin are structural isomers with different positions of hydroxyl and methoxy groups. While isoformononetin has a hydroxyl group at position 4' and a methoxy group at position 7, formononetin has a methoxy group at position 4' and a hydroxyl group at position 7 .
Table 2: Comparison of Isoformononetin and Formononetin
Property | Isoformononetin | Formononetin |
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CAS Number | 486-63-5 | 485-72-3 |
Position of -OCH₃ | 7 | 4' |
Position of -OH | 4' | 7 |
Sources | Glycine max, Pueraria montana var. lobata | Red clover, Astragalus membranaceus |
Research Status | Emerging research | More extensively studied |
Despite their structural similarity, formononetin has been more extensively studied for its various biological activities including anticancer, neuroprotective, and cardiovascular protective effects . The positional difference of functional groups between these isomers may account for differences in their biological activities and pharmacokinetic properties.
Relationship to Other Isoflavones
Therapeutic Applications and Research Directions
Current Research Limitations and Future Directions
Despite promising initial findings, research on isoformononetin is still in its early stages compared to other isoflavones. Several areas require further investigation:
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Comprehensive pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion
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Expanded in vivo studies examining dose-response relationships
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Clinical trials to establish safety and efficacy in humans
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Structure-activity relationship studies to develop more potent derivatives
Analytical Methods for Detection and Quantification
Modern analytical techniques have enabled the identification and quantification of isoformononetin in plant extracts and biological samples.
Chromatographic and Spectroscopic Methods
Ultra-high-performance liquid chromatography coupled with Q-Orbitrap high-resolution mass spectrometry (UHPLC-Q-Orbitrap HRMS) has been successfully employed to identify isoflavones including isoformononetin in plant samples . This analytical method provides high sensitivity and specificity for detecting and quantifying isoformononetin and related compounds.
In UHPLC analysis, isoformononetin can be detected using appropriate retention time data and mass spectrum information. The characteristic mass-to-charge ratio (m/z) and fragmentation pattern allow for reliable identification .
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